molecular formula C20H21ClN6O B6938439 N-(3-chloro-2-pyrazol-1-ylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

N-(3-chloro-2-pyrazol-1-ylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B6938439
M. Wt: 396.9 g/mol
InChI Key: JHYDKPAZQGTFFV-UHFFFAOYSA-N
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Description

N-(3-chloro-2-pyrazol-1-ylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is a complex organic compound that features a combination of pyrazole, phenyl, pyridine, and piperazine moieties

Properties

IUPAC Name

N-(3-chloro-2-pyrazol-1-ylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c21-17-6-3-7-18(19(17)27-10-4-9-23-27)24-20(28)26-13-11-25(12-14-26)15-16-5-1-2-8-22-16/h1-10H,11-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYDKPAZQGTFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)NC3=C(C(=CC=C3)Cl)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-pyrazol-1-ylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.

    Substitution on the Phenyl Ring:

    Coupling with Piperazine: The piperazine moiety is introduced through nucleophilic substitution reactions, often using a piperazine derivative.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-pyrazol-1-ylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-pyrazol-1-ylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-pyrazol-1-ylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide: Unique due to its specific combination of functional groups.

    N-(3-chloro-2-pyrazol-1-ylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate: Similar structure but different functional group (carboxylate instead of carboxamide).

    N-(3-chloro-2-pyrazol-1-ylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which can confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for research and potential therapeutic development.

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